N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-ethoxypyridine, is synthesized through the ethylation of pyridine.
Methylation: The 6-ethoxypyridine is then methylated at the 3-position using a suitable methylating agent such as methyl iodide.
Formation of the Pyrimidine Ring: The methylated pyridine derivative undergoes a cyclization reaction with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Its versatile reactivity makes it useful in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylthiazol-2-amine: This compound shares a similar pyridine ring structure but differs in the presence of a thiazole ring.
N-(6-methoxypyridin-3-yl)-4-pyrazin-2-ylthiazol-2-amine: Similar to the above compound but with a pyrazine ring instead of pyridine.
Uniqueness
N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of pyridine and pyrimidine rings, along with the ethoxy and hydroxyl functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(6-ethoxypyridin-3-yl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-12-4-3-9(6-14-12)7-15-13(19)10-5-11(18)17-8-16-10/h3-6,8H,2,7H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZAOBNUOBFPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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